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Compound of Interest

(R)-3-methyipyrrolidine
Compound Name:
hydrochloride

Cat. No.: B561514

(R)-3-Methylpyrrolidine hydrochloride is a valuable chiral building block extensively utilized
by researchers, scientists, and drug development professionals in the synthesis of a diverse
array of bioactive molecules. Its rigid, three-dimensional structure, conferred by the
stereocenter at the 3-position of the pyrrolidine ring, allows for precise spatial orientation of
substituents, which is critical for achieving high-affinity and selective interactions with biological
targets. This attribute has led to its incorporation into a variety of therapeutic agents, including
selective estrogen receptor degraders (SERDSs), kinase inhibitors, and receptor antagonists.

Application in Selective Estrogen Receptor
Degraders (SERDS)

The stereochemistry of (R)-3-methylpyrrolidine has been demonstrated to be crucial in the
development of pure estrogen receptor a (ERa) antagonists and selective ER degraders
(SERDs) for the treatment of breast cancer.[1] The specific orientation of the methyl group in
the (R)-configuration can induce a conformational change in the ERa ligand-binding domain,
leading to the degradation of the receptor and subsequent inhibition of estrogen signaling.

Signaling Pathway of Estrogen Receptor a (ER)

Estrogen, a steroid hormone, plays a pivotal role in the development and progression of
hormone receptor-positive breast cancer. Upon binding to ERa in the nucleus, the receptor
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dimerizes and binds to estrogen response elements (ERES) on the DNA, initiating the
transcription of genes that promote cell proliferation. SERDs containing the (R)-3-
methylpyrrolidine moiety disrupt this pathway by binding to ERa and inducing its degradation,
thereby preventing the transcription of target genes.

Click to download full resolution via product page

Estrogen Receptor o (ERa) Signaling Pathway and Inhibition by a SERD.

Application in Kinase Inhibition
Casein Kinase 1 (CK1) Inhibitors

The chiral pyrrolidine scaffold, including derivatives of (R)-3-methylpyrrolidine, has been
instrumental in the design of potent and selective inhibitors of Casein Kinase 1 (CK1).[1] CK1 is
a family of serine/threonine kinases involved in various cellular processes, and its dysregulation
is implicated in diseases such as cancer and neurodegenerative disorders. The specific
stereochemistry of the pyrrolidine moiety can enhance binding affinity and selectivity for
different CK1 isoforms.

CK1 participates in multiple signaling pathways, including the Wnt/3-catenin pathway, which is
crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway
is a hallmark of many cancers. CK1 phosphorylates key components of the 3-catenin
destruction complex, leading to the degradation of B-catenin. In the presence of a Wnt signal,
this destruction complex is inhibited, allowing -catenin to accumulate and translocate to the
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nucleus to activate target gene expression. CK1 inhibitors can modulate this pathway by
preventing the phosphorylation events that regulate [3-catenin stability.
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Whnt/B-catenin Signaling Pathway and the Role of CK1.

Other Notable Applications

(R)-3-Methylpyrrolidine hydrochloride has also been employed as a chiral building block in
the synthesis of inhibitors for other important drug targets, including:

e Vps34 Inhibitors: Vps34 is a lipid kinase involved in autophagy, a cellular process for
degrading and recycling cellular components. Inhibitors of Vps34 are being investigated as
potential cancer therapeutics.

o DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) is an enzyme involved in glucose
metabolism. DPP-4 inhibitors are used for the treatment of type 2 diabetes.

o CXCR4 Antagonists: CXCR4 is a chemokine receptor that plays a role in cancer metastasis
and HIV infection. Antagonists of CXCR4 can block these processes.

Experimental Protocols

While specific, detailed experimental protocols starting directly from (R)-3-methylpyrrolidine
hydrochloride are often embedded within larger synthetic schemes in the primary literature,
the following represents a general workflow for its incorporation into a target molecule.
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General Experimental Workflow for N-Alkylation and
Subsequent Functionalization

Further Functionalization
(e.g., coupling reactions, amide bond formation)

Final Bioactive Molecule

N-Alkylation
(with an appropriate electrophile, e.g., R-X)

N-Alkylated (R)-3-Methylpyrrolidine
Intermediate

(R)-3-Methylpyrrolidine Deprotonation
Hydrochloride (e.g., with a base like Et3N or K2CO3)
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General workflow for the utilization of (R)-3-methylpyrrolidine.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, will
vary depending on the specific substrate and desired product. Researchers should consult the
primary literature for detailed experimental procedures for the synthesis of specific compounds
of interest.

Quantitative Data Summary

The following tables summarize representative quantitative data for bioactive molecules
synthesized using (R)-3-methylpyrrolidine or its derivatives as a chiral building block.

Table 1: Biological Activity of (R)-3-Methylpyrrolidine-Containing Compounds

Ke
Compound o
Target Compound IC50 / EC50 Reference
Class
Example
OP-1074 Not specified in
SERD ERa [2]
(analogue) abstract
. 0.011 pM / 0.056
CK1 Inhibitor CK1ly/CKle Compound 12a M [2]
H
CXCR4 79 nM (binding
) CXCR4 Compound 46 o [3]
Antagonist affinity)

Table 2: Synthetic Yields for Reactions Involving Pyrrolidine Scaffolds
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Reaction Type Product Type Yield (%) Reference
) N-Alkylated ) General synthetic
N-Alkylation o Typically >80%
Pyrrolidine knowledge
1,3-Dipolar Spiropyrrolidine-
P - p by 85-95% [4]
Cycloaddition oxindole
Conclusion

(R)-3-Methylpyrrolidine hydrochloride serves as a critical chiral synthon in medicinal
chemistry, enabling the development of stereochemically defined drug candidates with
improved potency and selectivity. Its application spans a wide range of therapeutic areas,
underscoring the importance of three-dimensional molecular architecture in modern drug
design. The continued exploration of this and other chiral building blocks will undoubtedly lead
to the discovery of novel and more effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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